molecular formula C12H9BO3 B020578 Dibenzofuran-4-boronic acid CAS No. 100124-06-9

Dibenzofuran-4-boronic acid

Cat. No.: B020578
CAS No.: 100124-06-9
M. Wt: 212.01 g/mol
InChI Key: ZXHUJRZYLRVVNP-UHFFFAOYSA-N
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Description

Dibenzofuran-4-boronic acid is a boronic acid derivative with the molecular formula C12H9BO3. It is a white to off-white powder that is soluble in water. This compound is known for its utility in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used in the formation of carbon-carbon bonds .

Mechanism of Action

Target of Action

Dibenzofuran-4-boronic acid (DBFBA) is a boronic acid that has been used as a cross-coupling agent in the Suzuki coupling reaction . It is often coupled with imidazole derivatives to form anti-inflammatory compounds . The bond cleavage and hydrogen bonding properties of DBFBA make it a good target for drug synthesis .

Mode of Action

The Suzuki–Miyaura (SM) coupling reaction is an important and extensively used reaction in organic chemistry . DBFBA participates in this reaction, which involves the coupling of an organoboron compound (like DBFBA) with an organic halide . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving DBFBA . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used to form carbon-carbon bonds . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The primary result of DBFBA’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry, including applications in polymer science and in the fine chemicals and pharmaceutical industries .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DBFBA. Spillage is unlikely to penetrate the soil . It may form an explosive dust-air mixture if dispersed . It’s recommended to store DBFBA in a dark place, sealed in dry, at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzofuran-4-boronic acid can be synthesized through the following method:

    Starting Material: 4-bromodibenzofuran.

    Reagents: n-butyl lithium in n-hexane, trimethoxyborane, and hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Dibenzofuran-4-boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or water.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Dibenzofuran-4-carboxylic acid.

    Reduction: Dibenzofuran-4-ylmethanol.

Scientific Research Applications

Dibenzofuran-4-boronic acid has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling.

    Biology: Utilized in the development of glycosensors due to its ability to bind sugars and change fluorescence properties.

    Medicine: Investigated for its potential in drug synthesis, particularly in forming anti-inflammatory compounds.

    Industry: Employed in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the dibenzofuran moiety.

    Naphthylboronic Acid: Contains a naphthalene ring instead of a dibenzofuran ring.

    Biphenylboronic Acid: Composed of two phenyl rings connected by a single bond.

Uniqueness: Dibenzofuran-4-boronic acid is unique due to its dibenzofuran structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific synthetic applications, such as the formation of biaryl compounds with unique properties .

Properties

IUPAC Name

dibenzofuran-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHUJRZYLRVVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C3=CC=CC=C3O2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370219
Record name Dibenzofuran-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100124-06-9
Record name Dibenzofuran-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzofuran-4-boronic acid
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Synthesis routes and methods

Procedure details

In a 300 ml three-necked flask, 7.2 g of 4-bromodibenzofuran was dissolved in −78° C. anhydrous tetrahydrofuran (THF) under an argon atmosphere. Then, 20 ml of an n-butyl lithium-n-hexane solution (1.6 M, 1.1 eq) was added and stirred for 1 hour. 4.23 ml (1.3 eq) of trimethoxyborane (B(OMe)3) was added and stirred for 2 hours, and the temperature of the reaction system was increased to room temperature. 200 ml of 1 N hydrochloric acid was added into the reactant and stirred for 3 hours. An organic layer was separated, and solvents were distilled off. In the crude product thus obtained, hexane was added. Precipitated product was filtered to obtain 4.94 g of dibenzofuran-4-boronic acid as a white solid (yield 80%). The product was measured by FAB-MS, and dibenzofuran-4-boronic acid having a molecular weight of 212 was detected.
Name
n-butyl lithium-n-hexane
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.23 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.2 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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